3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione
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Overview
Description
3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and a pentane-2,4-dione moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(morpholinosulfonyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with acetylacetone (pentane-2,4-dione) under acidic or basic conditions to yield the final product.
The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
- Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and antimicrobial agents. The morpholinosulfonyl group is known to enhance the biological activity of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. The hydrazono group is particularly of interest for its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its unique structural features contribute to the desired properties of these materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The morpholinosulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylhydrazono)pentane-2,4-dione: Lacks the morpholinosulfonyl group, resulting in different chemical and biological properties.
3-(2-(4-(Methylsulfonyl)phenyl)hydrazono)pentane-2,4-dione: Contains a methylsulfonyl group instead of a morpholinosulfonyl group, affecting its reactivity and applications.
Uniqueness
The presence of the morpholinosulfonyl group in 3-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pentane-2,4-dione imparts unique properties, such as enhanced solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science compared to its analogs.
Properties
IUPAC Name |
(Z)-4-hydroxy-3-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-11(19)15(12(2)20)17-16-13-3-5-14(6-4-13)24(21,22)18-7-9-23-10-8-18/h3-6,19H,7-10H2,1-2H3/b15-11-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVKROWAZVLLV-AVVCBZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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